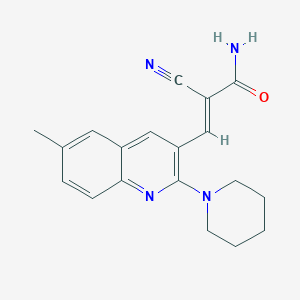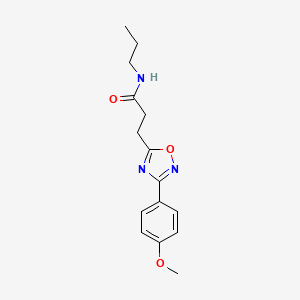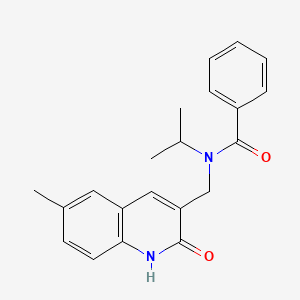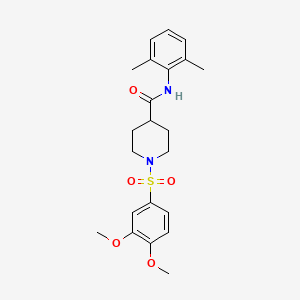
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide, also known as DIDS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIDS belongs to the class of sulfonamide compounds and has been shown to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide is in the study of chloride channels. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to inhibit the activity of chloride channels, which are important for the regulation of ion transport across cell membranes. By inhibiting chloride channels, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide can be used to study the role of these channels in various physiological processes.
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has also been used in the study of the transport of other ions such as bicarbonate and sulfate. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to inhibit the activity of bicarbonate transporters and sulfate transporters. This makes 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide a useful tool for studying the transport of these ions across cell membranes.
Mecanismo De Acción
The mechanism of action of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide involves the inhibition of anion transport across cell membranes. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide binds to the extracellular side of the anion transporters and prevents the movement of anions across the membrane. This leads to an accumulation of anions on one side of the membrane and a decrease in anions on the other side of the membrane. This disruption of ion transport can have a wide range of physiological effects.
Biochemical and Physiological Effects
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on ion transport, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has also been shown to have anti-inflammatory effects and has been used to study the role of inflammation in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide in lab experiments is its ability to inhibit the activity of anion transporters. This allows researchers to study the role of these transporters in various physiological processes. However, one limitation of using 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide is its potential toxicity. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide. One area of research is the development of more selective inhibitors of anion transporters. This would allow researchers to study the role of specific transporters in greater detail. Another area of research is the development of new applications for 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide. For example, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to have anti-inflammatory effects, which could make it a potential therapeutic agent for inflammatory diseases. Overall, the study of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has the potential to provide new insights into the role of anion transporters in various physiological processes.
Métodos De Síntesis
The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2,6-dimethylaniline in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperidine-4-carboxylic acid to yield 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide. The synthesis method has been well-established and has been used to produce 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide in large quantities for scientific research.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-15-6-5-7-16(2)21(15)23-22(25)17-10-12-24(13-11-17)30(26,27)18-8-9-19(28-3)20(14-18)29-4/h5-9,14,17H,10-13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEMJQLRMSBXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


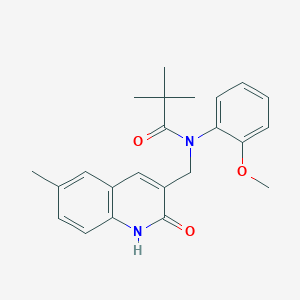
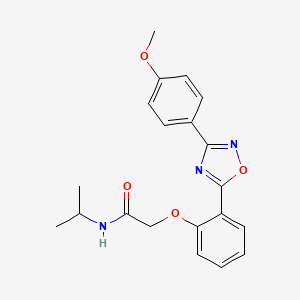
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712558.png)



